Product packaging for Heme a3(Cat. No.:CAS No. 18535-39-2)

Heme a3

Cat. No.: B231329
CAS No.: 18535-39-2
M. Wt: 858.9 g/mol
InChI Key: MXCDXQWYRWFXRV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Heme a3 is a vital chemical reagent and a specific type of heme molecule that serves as the catalytic center in the cytochrome c oxidase (COX) enzyme complex (Complex IV) of the mitochondrial electron transport chain . As a component of the cytochrome a3-CuB binuclear center, it plays an indispensable role in the final step of cellular respiration, where it facilitates the reduction of molecular oxygen to water . This critical reaction is coupled with the translocation of protons across the mitochondrial membrane, a process essential for generating the proton gradient that drives ATP synthesis . The unique environment of the this compound iron center allows it to bind ligands such as oxygen, cyanide, and carbon monoxide, making it a key subject for studies on enzyme kinetics, inhibitor mechanisms, and oxidative phosphorylation . Research utilizing this compound is fundamental to advancing our understanding of bioenergetics, mitochondrial dysfunction, and the molecular basis of cellular energy production.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H62FeN4O6 B231329 Heme a3 CAS No. 18535-39-2

Properties

CAS No.

18535-39-2

Molecular Formula

C49H62FeN4O6

Molecular Weight

858.9 g/mol

IUPAC Name

3-[(17Z)-18-(2-carboxylatoethyl)-7-ethenyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-17-(oxidomethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+)

InChI

InChI=1S/C49H64N4O6.Fe/c1-9-34-31(6)39-25-45-49(46(55)18-12-17-30(5)16-11-15-29(4)14-10-13-28(2)3)33(8)40(52-45)24-44-37(27-54)36(20-22-48(58)59)43(53-44)26-42-35(19-21-47(56)57)32(7)38(51-42)23-41(34)50-39;/h9,23-30,46,55H,1,10-22H2,2-8H3,(H4,50,51,52,53,54,56,57,58,59);/q;+2/p-2

InChI Key

MXCDXQWYRWFXRV-UHFFFAOYSA-L

SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2]

Isomeric SMILES

[H+].[H+].CC1=C(C2=CC3=C(/C(=C/[O-])/C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2]

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2]

Other CAS No.

58916-42-0

Synonyms

Ferrate(2-), (7-ethenyl-17-formyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N21,N22,N23,N24)-, dihydrogen

Origin of Product

United States

Structural Organization and Coordination Environment of Heme A3

Heme a3 as a Component of the Cytochrome c Oxidase Active Site

Cytochrome c oxidase contains multiple metal centers essential for electron transfer and oxygen reduction, including two heme groups (heme a and this compound) and two copper centers (CuA and CuB). This compound is specifically located in subunit I of the enzyme and, together with CuB, constitutes the binuclear center, which serves as the catalytic site for the reduction of O2 to water. annualreviews.orgresearchgate.netwikipedia.org Both hemes are buried within the enzyme, approximately 15 Å from the periplasmic surface, with their heme planes oriented perpendicular to the membrane surface. annualreviews.org

Association with CuB to Form the Binuclear Center (BNC)

The binuclear center (BNC) is a key structural motif in cytochrome c oxidase, formed by the close association of the this compound iron and the CuB copper ion. researchgate.netwikipedia.orglibretexts.orgresearchgate.netresearchgate.netnih.gov This bimetallic site is the location where gaseous ligands such as O2, CO, and NO bind. uni-muenchen.de The formation of the BNC is essential for the enzyme's function in oxygen reduction. researchgate.net

Ligand Interactions with the this compound Iron Center

The iron center of this compound engages in specific ligand interactions that are critical for its role in oxygen binding and the catalytic cycle of cytochrome c oxidase.

Axial Ligation by Specific Histidine Residues

The this compound iron is primarily axially ligated by a conserved histidine residue from subunit I of cytochrome c oxidase. researchgate.netlibretexts.orguniprot.orgnih.govnih.gov This histidine provides one of the axial ligands to the iron center. In the P. denitrificans enzyme, this ligand is identified as His-411. annualreviews.orgd-nb.info In the resting state, this compound is typically pentacoordinate, with the imidazole (B134444) side chain of this histidine as the axial ligand. nih.gov

Oxygen Binding Site Characteristics and Dynamics

The space between the this compound iron and CuB serves as the binding site for molecular oxygen. annualreviews.orglibretexts.orglibretexts.org Oxygen binds to the reduced Fe(II) state of the this compound iron. wikipedia.orguni-muenchen.de The binding of oxygen to the binuclear center is a crucial step in the catalytic cycle, leading to its subsequent reduction to water. annualreviews.orgwikipedia.org The high lability of the Fe(II)-O2 bond is necessary for the release of water and the enzyme's reset for further catalytic cycles. libretexts.org

Coordination Sphere and Electronic Spin States of the Iron Center

The iron center in this compound is part of a coordination sphere that includes the four nitrogen atoms of the porphyrin ring and the axial histidine ligand. libretexts.orgnih.gov In the resting, oxidized state, this compound is generally considered to be a high-spin heme. annualreviews.orgdiva-portal.org The electronic spin state of the iron center can change during the catalytic cycle as it undergoes changes in oxidation state and ligand binding. The iron in this compound transitions between Fe(II), Fe(III), and Fe(IV) oxidation states during the catalytic cycle. libretexts.org The high-spin state of Fe(II) in this compound is likely a result of a low ligand field stabilization energy (LFSE) value. libretexts.org

Here is a table summarizing the spin states and oxidation states of the this compound iron:

StateOxidation StateSpin State
Resting (Oxidized)Fe(III)High-spin
ReducedFe(II)High-spin
IntermediateFe(IV)Ferryl (S=2)

Influence of Neighboring Residues and Protein Environment on this compound

The protein environment surrounding this compound significantly influences its structural, electronic, and functional properties. The BNC, containing this compound and CuB, is embedded within subunit I of CcO, which consists of multiple transmembrane helical segments. expasy.org Interactions with specific amino acid residues and other parts of the protein matrix are crucial for orienting this compound, modulating its redox potential, and facilitating the transfer of electrons and protons during catalysis. nih.govnih.govresearchgate.net

Role of Specific Amino Acid Residues (e.g., Tyrosine, Histidine) in the BNC

Several conserved amino acid residues in the vicinity of this compound play critical roles in its function within the BNC. A key feature in many heme-copper oxidases is a covalent cross-link between one of the histidine ligands coordinating CuB and a tyrosine residue. nih.govresearchgate.netucl.ac.uk This tyrosine residue (e.g., Tyr244 in bovine CcO) is located near the BNC and is thought to play a role in the catalytic cycle, potentially acting as a proton donor during oxygen reduction. libretexts.orgresearchgate.netucl.ac.ukchemrxiv.org The interaction between this tyrosine and the BNC, including this compound, is important for efficient and safe oxygen reduction, preventing the formation of reactive oxygen species. researchgate.netchemrxiv.org

The protein environment proximal to this compound has been shown to control the spectroscopic properties of ferryl intermediates formed during the catalytic cycle. nih.govresearchgate.net This suggests that subtle interactions with neighboring residues can impact the electronic structure and reactivity of the this compound iron.

Propionate (B1217596) Groups and Their Interactions with the Protein Matrix

This compound possesses propionate groups attached to its porphyrin ring. These negatively charged groups are located at the periphery of the heme and interact with the surrounding protein matrix through electrostatic interactions and hydrogen bonds. pnas.orgrsc.orgresearchgate.net These interactions are vital for anchoring the heme within the protein and can influence its properties and the pathways for proton transfer. pnas.org

Specifically, the propionate groups of this compound have been implicated in proton translocation pathways. pnas.orgebi.ac.ukuiuc.edu For instance, the D-propionate of this compound is stabilized by interactions with conserved arginine residues and can be involved in proton transfer processes. pnas.org Electrostatic calculations suggest that these propionate groups are stabilized in their anionic state by interactions with positively charged residues like arginines. pnas.org Hydrogen bonding from residues like tryptophan can also contribute to the stabilization and orientation of the propionate groups. pnas.orgebi.ac.uk

Research indicates that the environment around the this compound propionate groups can communicate with the BNC and influence catalytic activity. core.ac.uknih.gov For example, interactions involving a this compound propionate and residues like Asp399 have been studied using techniques like FTIR spectroscopy, revealing their influence on the protonation state of nearby residues and the behavior of ligands binding to the BNC. core.ac.uknih.govpsu.edu Molecular dynamics simulations have also highlighted the role of water molecules connecting the this compound propionate groups to other parts of the protein, suggesting their involvement in proton transfer pathways. uiuc.edu

Table 1: Key Amino Acid Residues Interacting with this compound and the BNC

Residue TypeExample Residue (Bovine CcO numbering)Location/InteractionProposed RoleSource(s)
HistidineHis376Proximal ligand to this compound ironEssential for coordinating this compound, influencing its electronic and spin state. acs.orgresearchgate.netcore.ac.uk
HistidineHis240, His290, His291Ligands coordinating CuBForm the CuB binding site; their position is influenced by and influences this compound. researchgate.netbiorxiv.orgd-nb.info
TyrosineTyr244Covalently linked to a CuB-ligating Histidine; near BNCPotential proton donor during oxygen reduction; involved in preventing ROS formation. libretexts.orgresearchgate.netucl.ac.ukchemrxiv.org
ArginineArg438, Arg439Interact with this compound D-propionateStabilize the anionic state of the propionate; involved in proton pathways. pnas.org
TryptophanTrp126May form hydrogen bonds with this compound D-propionateContributes to propionate stabilization and potential proton pathways. pnas.orgebi.ac.uk
Aspartic AcidAsp399Near this compound A-propionate and CuB ligandsInteracts with the BNC; influences protonation states and ligand binding. core.ac.uknih.govpsu.edu
Glutamic AcidGlu242Involved in proton transfer pathways to the BNC and this compound propionate DPart of the proton relay network. ebi.ac.ukuiuc.edu

Table 2: Spectroscopic Properties and Environmental Influence on this compound

PropertyObservation/FindingEnvironmental InfluenceSource(s)
Resonance Raman FrequenciesVinyl groups of this compound vibrate at higher frequencies in plant vs mammalian CcO.Suggests different degrees of interaction between heme core and protein periphery. nih.gov
Spectroscopic PropertiesEnvironment proximal to this compound controls ferryl intermediate spectroscopic properties.Protein milieu around this compound impacts electronic structure and reactivity of iron. nih.govresearchgate.net
CO Conformer Behavior (FTIR)pH dependency and observable conformers influenced by mutations near this compound A-propionate and CuB ligands.Suggests communication between this site and the BNC, impacting ligand binding and potentially catalysis. core.ac.uknih.gov
H/D Exchange at PropionatesRapid exchange at this compound propionates under various conditions.Indicates accessibility of this region to protons/water, relevant for proton transfer. researchgate.net
Soret Band CD SpectraStrong deviation from conservative lineshape in bovine COX.Influenced significantly by interaction with aromatic amino acid residues around the hemes, including this compound. researchgate.net
This compound Formyl Group IntensityReduced intensity in certain mutants not attributable to oxidation/spin/ligation changes.Potentially influenced by histidine ligands coordinated to CuB. d-nb.info

Detailed Research Findings:

Electrostatic calculations have demonstrated that the anionic state of the D-propionate of this compound can be significantly stabilized by charge interactions with conserved arginines (e.g., R438 and R439), contributing substantially to its pKa. pnas.org Hydrogen bonding from residues like R438 and W126 further enhances this stabilization. pnas.orgebi.ac.uk

Resonance Raman spectroscopy studies comparing plant and mammalian cytochrome oxidases have revealed differences in the vibrational frequencies of the vinyl groups associated with this compound, suggesting variations in the interaction between the heme core and its protein environment across species. nih.gov

FTIR spectroscopic studies investigating mutations near the ring A propionate of this compound and the CuB ligands have shown a strong influence on the pH dependency and the types of CO conformers observed upon CO rebinding to the BNC. core.ac.uknih.gov This indicates a significant communication pathway between this region and the catalytic center.

Studies on the activated OH state of CcO suggest that the unique high-spin configuration of this compound in this state, despite being coordinated by a hydroxide (B78521) ion, is likely due to strong hydrogen bonding between the hydroxide ligand and its surrounding protein environment. biorxiv.orgpnas.org

Heme A3 in Catalytic Mechanisms of Cytochrome C Oxidase

Electron Transfer Pathways Involving Heme a3

Electron transfer within CcO is a highly organized process, with electrons flowing sequentially through various metal centers before reaching the BNC. This compound is the terminal electron acceptor in this chain, poised to deliver the reducing equivalents necessary for oxygen reduction.

Sequential Electron Flow to the Binuclear Center (CuA → Heme a → this compound)

Electrons enter CcO from reduced cytochrome c, which docks near the CuA binuclear center located in subunit II. wikipedia.orgebi.ac.uk From CuA, electrons are transferred to heme a, situated in subunit I. wikipedia.orgebi.ac.ukresearchgate.net Subsequently, heme a passes electrons to the this compound-CuB binuclear center. wikipedia.orgebi.ac.ukresearchgate.net This sequential electron flow, CuA → Heme a → this compound, ensures that the reducing equivalents are delivered to the catalytic site in a controlled manner, preparing the BNC for oxygen binding and reduction. annualreviews.orgnih.gov The electron transfer from CuA to heme a is thought to involve a pathway that includes HisB204, while the transfer between heme a and this compound is suggested to occur via a through-space jump rather than covalent pathways. psu.edu

Inter-heme Electron Equilibration Dynamics

The transfer of electrons between heme a and this compound is a critical step in the catalytic cycle. Studies have investigated the dynamics of this inter-heme electron equilibration. Following events like the photolysis of CO from the mixed-valence enzyme, rapid electron redistribution between this compound and heme a has been observed, occurring in the nanosecond timescale. pnas.org This suggests a dynamic equilibrium can exist between the two hemes under certain conditions, influencing the redox state of the BNC and its readiness to react with oxygen. annualreviews.orgpnas.org The rate of this inter-heme electron transfer may be influenced by factors such as the protein environment and the protonation state of nearby residues. acs.orgnih.govpnas.org

Coupling of Electron Transfer with Proton Translocation

A hallmark of CcO activity is the coupling of electron transfer to the translocation of protons across the membrane, contributing to the proton-motive force. annualreviews.orgebi.ac.ukresearchgate.net While the precise mechanism of proton pumping is still under investigation, electron transfer events, particularly those involving the BNC, are tightly linked to proton uptake and translocation. nih.govcore.ac.ukfrontiersin.org The reduction of the metal centers in the BNC, including this compound, is associated with the uptake of protons from the mitochondrial matrix (N-side). ebi.ac.uknih.govimrpress.com These "chemical" protons are consumed in the reduction of oxygen to water. In addition, "pumped" protons are translocated across the membrane to the intermembrane space (P-side). annualreviews.orgebi.ac.uk The coupling between electron transfer and proton translocation is thought to involve conformational changes and electrostatic interactions within the protein, influenced by the redox states of the hemes and copper centers, including this compound. acs.orgnih.govcore.ac.uk Specific proton pathways, such as the D and K channels, are involved in delivering protons to the BNC and facilitating proton translocation. ebi.ac.ukimrpress.comnih.gov

Molecular Mechanism of Dioxygen Reduction at the this compound-CuB Binuclear Center

The this compound-CuB binuclear center is the site where the four-electron reduction of molecular oxygen to two molecules of water takes place. annualreviews.orgwikipedia.orgebi.ac.ukresearchgate.net This process involves a series of intermediates and requires the precise delivery of electrons and protons.

Oxygen Binding to the Reduced Binuclear Center

Dioxygen binding occurs when the this compound iron and CuB are in their reduced states (Fe²⁺ and Cu⁺, respectively). wikipedia.orgaklectures.com Although the initial O₂ adduct might not directly involve this compound, oxygen rapidly binds to the reduced this compound iron within the BNC. annualreviews.orgnih.govaklectures.com The space between this compound and CuB is where oxygen binds to the iron. libretexts.org This binding initiates the catalytic cycle of oxygen reduction. researchgate.netbiorxiv.org

O-O Bond Scission and Formation of Oxo/Ferryl Intermediates (P and F forms)

Following oxygen binding, the O-O bond is cleaved, a critical step that requires the input of electrons and protons. This cleavage leads to the formation of highly reactive intermediates, notably the "Peroxy" (P) and "Ferryl" (F) forms. wikipedia.orgresearchgate.netnih.govpnas.orgnih.gov

The P intermediate is formed after the O-O bond is broken. nih.govpnas.org While initially thought to be a peroxy species (Fe³⁺-O⁻-O⁻), more recent evidence indicates that in the P intermediate, the O-O bond is already cleaved, resulting in an oxo-ferryl state at this compound (Fe⁴⁺=O) and a hydroxyl at CuB (Cu²⁺-OH⁻). nih.govpnas.org The formation of the P intermediate involves the transfer of electrons and an internal proton, potentially from a nearby tyrosine residue (Tyr244), which can form a radical. nih.govbiorxiv.orgpnas.orgnih.govresearchgate.net

The P intermediate then evolves into the F intermediate. The F intermediate also contains a ferryl-oxo this compound (Fe⁴⁺=O). nih.govmdpi.com The transition from P to F involves further electron and proton transfer events. nih.govpnas.org The reduction of P and F intermediates are often limited by proton transfer reactions. pnas.org The formation of these high-valent oxo/ferryl species at the this compound iron is central to the mechanism of oxygen reduction in CcO.

Water Formation as the Final Product

The reduction of molecular oxygen to water is a central function of the this compound-CuB binuclear center. ebi.ac.uknih.govannualreviews.org Within the BNC, dioxygen binds to the high-spin this compound iron. annualreviews.org The complete reduction of one molecule of O₂ to two molecules of water requires four electrons and four protons. nih.govcas.cz These "chemical" protons are delivered from the negative side (N-side) of the membrane to the BNC via specific proton pathways, primarily the D- and K-channels. nih.govfrontiersin.org The catalytic cycle involves a series of intermediate states at the BNC as oxygen is sequentially reduced and protonated, ultimately yielding water. frontiersin.orgresearchgate.net For instance, the F state, characterized by a ferryl-oxo species at this compound (Fea3⁴⁺=O²⁻) and a hydroxyl at CuB (CuB²⁺-OH⁻), is an intermediate in this process. frontiersin.orgresearchgate.net The subsequent reduction and protonation steps at the BNC, involving the this compound iron and CuB, lead to the formation and release of water molecules. frontiersin.orgrsc.org

Proton Pumping Mechanisms Linked to this compound Redox Transitions

Beyond its role in oxygen reduction and water formation, the redox transitions of this compound are intimately linked to the proton pumping activity of CcO. researchgate.net The energy released from the exergonic reduction of oxygen at the BNC is harnessed to translocate protons across the membrane. nih.govbiorxiv.org This coupling is achieved through complex mechanisms involving the interplay between electron transfer, proton uptake, and conformational changes within the enzyme, with this compound playing a key role in influencing these processes. researchgate.netnih.govnih.gov

Vectorial Proton Translocation across the Membrane

Vectorial proton translocation refers to the directed movement of protons from the N-side to the positive side (P-side) of the membrane. cas.czfrontiersin.orgpnas.org While the precise molecular mechanism is still debated, it is established that the redox cycle of CcO, including the transitions at the this compound-CuB center, drives the pumping of up to four protons per molecule of oxygen reduced. nih.govannualreviews.orgnih.gov This vectorial movement is distinct from the uptake of chemical protons used for water formation. pnas.org The redox state of this compound and the BNC influences the protein's conformation and the accessibility and pK values of key residues involved in proton transfer, thereby facilitating the unidirectional movement of protons across the membrane barrier. ebi.ac.ukresearchgate.netnih.gov Some models propose that the electric field changes associated with redox transitions at the BNC, involving this compound, can reorient water dipoles in internal cavities, directing proton transfer along specific pathways. nih.govcore.ac.uk

Role of Proton Channels (e.g., D-pathway, K-pathway) in Proton Delivery to the BNC

Protons from the N-side of the membrane reach the BNC, where both water formation and proton pumping are coupled, via specific proton conducting pathways. nih.govcas.czfrontiersin.org The two primary pathways are the D-pathway and the K-pathway. nih.govnih.govfrontiersin.org The D-pathway is thought to be the main route for the uptake of both chemical protons destined for water formation at the BNC and the protons that are ultimately pumped across the membrane. nih.govnih.govpnas.org The K-pathway is generally considered to primarily deliver chemical protons to the BNC, particularly during the reductive phase of the catalytic cycle. nih.govrsc.org The structure and dynamics of these channels, and how they connect to the BNC containing this compound, are critical for efficient proton delivery. frontiersin.orgnih.gov Redox-dependent conformational changes near the BNC and within these channels, potentially influenced by the redox state of this compound, are thought to regulate proton access and transfer. nih.govacs.org

Redox-Linked pK Shifts and Conformational Changes Mediating Proton Pumping

Redox transitions of the metal centers in CcO, including this compound, are coupled to changes in the pK values of specific amino acid residues. ebi.ac.ukresearchgate.netmsu.ru These redox-linked pK shifts can alter the protonation state of residues involved in proton transfer pathways, effectively acting as gates or pumps. ebi.ac.ukresearchgate.net Experimental evidence suggests that protolytic groups linked to the redox transitions of this compound undergo reversible pK shifts. researchgate.netcore.ac.uk These changes in proton affinity, coupled with electron transfer to this compound and the BNC, drive conformational changes within the protein. nih.govacs.org These conformational changes are crucial for mediating the vectorial movement of protons, ensuring that protons are taken up from the N-side and released to the P-side. ebi.ac.uknih.govnih.gov For example, redox-dependent conformational changes near this compound have been observed, which can affect the accessibility of proton pathways and the ordering of water molecules within them, thus influencing proton translocation. nih.govacs.org

Spectroscopic Characterization of Heme A3 Dynamics and Intermediates

Resonance Raman (RR) Spectroscopy Applications

Resonance Raman spectroscopy is a powerful tool for studying heme proteins as it selectively enhances vibrational modes of the heme cofactor when the excitation wavelength is tuned to an electronic absorption band of the heme. This allows for the investigation of the heme's structure and environment. nih.govnih.gov

Characterization of Heme a3 Spin States and Ligation

RR spectroscopy is widely used to determine the spin and ligation states of the heme iron. The frequencies of specific vibrational modes, particularly the oxidation and spin-state marker bands like ν4 and ν3, are sensitive to the electronic configuration and coordination of the iron atom. ku.dk For example, changes in these bands can indicate a transition between high-spin and low-spin states of this compound. ku.dknih.gov Studies have shown that in the resting oxidized state, this compound often exhibits an unusual high-spin configuration despite being coordinated by a strong field ligand like hydroxide (B78521), which is attributed to strong hydrogen bonding interactions with the environment. biorxiv.org The νFe-OH stretching mode at approximately 451 cm⁻¹ in the resting O state is consistent with a hydroxide ligand, and its low frequency compared to other ferric heme species indicates a weak Fe-OH⁻ coordination bond. biorxiv.org RR spectroscopy has also been used to monitor the redox state of this compound during potentiometric titrations, resolving specific vibrational modes for reduced this compound. nih.gov The spin state of this compound can also be influenced by the energetic state of the membrane, with ATP addition inducing a partial conversion of reduced this compound from a high-spin to a low-spin state. nih.gov

Monitoring Catalytic Intermediates during Oxygen Reduction

RR spectroscopy is valuable for identifying and characterizing transient intermediates formed during the reduction of oxygen at the this compound-CuB binuclear center. By trapping intermediates at low temperatures or using time-resolved techniques, researchers can obtain vibrational spectra that provide information about the chemical species bound to this compound and the state of the heme iron. For instance, the identification of an oxygen isotope sensitive band can indicate the presence of a specific oxygen species bound to this compound. biorxiv.org While studies on intermediates are often limited to the heme side using RR and UV-Vis absorption spectroscopies, these methods have been crucial in defining key intermediates in the catalytic cycle. nih.gov

Infrared (IR) Spectroscopy for Ligand Binding and Protein Changes

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides complementary information to RR spectroscopy by probing the vibrational modes of ligands bound to the this compound and changes in the protein matrix. acs.orgchemrxiv.org

Analysis of CO Binding and Dynamics within the Active Site

CO is a frequently used probe ligand in IR spectroscopy due to its strong absorption band in the IR region, which is sensitive to the local environment of the binding site. frontiersin.org IR spectroscopy has been extensively used to study CO binding to ferrous this compound in CcO. nih.govpnas.org The C≡O stretching vibration frequency is highly sensitive to the polarity and electric field within the active site. frontiersin.org Studies on CO-bound CcO have revealed multiple conformations of bound CO, indicated by distinct IR absorption bands, suggesting structural heterogeneity of the this compound pocket. pnas.orgnih.gov For example, in bovine heart mitochondria, CO bound to this compound shows major absorption at 1963 cm⁻¹ with smaller absorptions near 1952 cm⁻¹. nih.govpnas.org Photolysis of CO from this compound and subsequent rebinding dynamics can be monitored using time-resolved IR spectroscopy, providing insights into ligand migration within the active site. nih.gov The binding of CO to this compound also appears to render the nearby CuB site nonoxidizable as long as CO remains bound. acs.org

Probing Protonation States and Conformational Changes

IR spectroscopy can also be used to investigate the protonation states of amino acid residues and heme propionate (B1217596) groups near the active site, which are crucial for proton translocation. Changes in the vibrational modes of carboxyl groups, for instance, can indicate changes in their protonation state coupled to the redox state of the hemes. acs.org Studies using FTIR difference spectroscopy have provided evidence for the involvement of this compound propionates in the proton pathway and suggested that their protonation state can change in concert with the redox state of heme a. fu-berlin.deresearchgate.net Redox-induced conformational changes in the protein matrix, including those affecting residues involved in proton transfer pathways, can also be monitored by analyzing changes in the protein's IR spectrum, particularly in the amide I region. acs.orgnih.gov

Time-Resolved Absorption Spectroscopy and Femtosecond Studies

Time-resolved absorption spectroscopy, including femtosecond studies, allows for the investigation of ultrafast dynamics occurring at the this compound site following photoexcitation or ligand dissociation. nih.govresearchgate.net These techniques can capture short-lived intermediates and provide information about electron transfer rates, energy relaxation processes, and rapid conformational changes. researchgate.netpnas.org Femtosecond transient absorption spectroscopy has been used to study the dynamics of ligands like CO and NO in the active site after flash photolysis from this compound, revealing ballistic ligand motions and recombination dynamics on picosecond timescales. nih.gov These studies can also help in resolving overlapping spectral contributions from heme a and this compound and characterizing their excited states and relaxation processes. researchgate.netnih.gov For instance, femtosecond absorption spectroscopy has been used to investigate electronic relaxation and vibrational cooling in both oxidized and reduced this compound. researchgate.net

Electronic Relaxation Processes and Energy Dissipation

Following photoexcitation, electronic relaxation processes occur within heme proteins, including this compound. These processes involve the decay from highly excited electronic states to lower energy states, often accompanied by the conversion of electronic energy into vibrational energy. researchgate.netresearchgate.netaps.org

Femtosecond absorption spectroscopy studies on reduced this compound (Fe(II)a3) have indicated that electronic relaxation occurs in two successive stages, transitioning into vibrational relaxation in the ground state. researchgate.net In contrast, electronic relaxation in heme a has been observed to occur in three steps, leading to a vibrationally excited ground state. researchgate.net The subsequent dissipation of this excess vibrational energy, often referred to as "heme cooling," takes place over several picoseconds. researchgate.netresearchgate.net

Energy dissipation from the excited heme occurs through vibrational cooling, transferring energy to the surrounding protein matrix and the solvent. researchgate.netbu.edu The propionate groups of the heme are thought to play a significant role in coupling the heme to the solvent for efficient energy transfer. researchgate.netbu.edu Studies on other heme proteins, like myoglobin (B1173299), have shown that the rate and mechanism of vibrational energy relaxation can be influenced by the protein environment and the presence of specific side chains. bu.edu

Fast Intraprotein Electron Transfer Kinetics

Electron transfer reactions are fundamental to the function of cytochrome c oxidase, and fast intraprotein electron transfer kinetics involving this compound are crucial for the catalytic cycle. In the physiological pathway, electrons are transferred from cytochrome c to the CuA center, then to heme a, and finally to the binuclear center containing this compound and CuB, where oxygen reduction occurs. annualreviews.orgpnas.orgnih.govnih.gov

While the electron transfer from CuA to heme a is rapid, direct electron transfer from CuA to this compound is considered negligibly slow due to the greater distance and higher reorganization energy. annualreviews.org The electron transfer from heme a to this compound is a key step in delivering electrons to the catalytic site. annualreviews.orgpnas.org

Time-resolved studies, particularly using transient absorption spectroscopy with femtosecond resolution, have been employed to investigate the kinetics of electron transfer between heme a and this compound. pnas.orgnih.gov Flash photolysis of CO from reduced this compound in a mixed-valence state (this compound/CuB reduced, heme a/CuA oxidized) can initiate reverse electron flow from this compound to heme a. pnas.orgnih.gov These studies have revealed a fast intrinsic electron equilibration between heme a and this compound occurring on a nanosecond timescale. pnas.orgnih.gov Specifically, an intrinsic electron equilibration with a driving force (ΔG⁰) of 45-55 meV has been observed to occur in approximately 1.2 ± 0.1 ns. pnas.orgnih.gov This is significantly faster than a previously observed microsecond phase, which is suggested to relate to CO migration out of the active site. pnas.orgnih.gov

The microscopic time constant for the reduction of this compound by heme a has been estimated to be around 1.4 ns. pnas.org The effective electronic coupling between heme a and this compound, which influences the electron transfer rate, is thought to be dominated by a through-space pathway between the two heme rings. nih.gov This coupling appears robust to thermal nuclear vibrations, contributing to fast and efficient electron transfer. nih.gov

Studies on the anaerobic reduction of oxidized CcO have also provided insights into electron transfer kinetics to this compound. acs.org In these experiments, electron transfer to this compound can show biphasic kinetics, with a fast phase and a slower phase, influenced by the redox state of CuB and the presence of detergents. acs.org

Here is a table summarizing some of the kinetic data related to electron transfer involving this compound:

Electron Transfer StepTime Constant (approximate)Technique UsedReference
Heme a to this compound1.2 - 1.4 nsFemtosecond Transient Absorption Spectroscopy pnas.orgnih.gov
Heme a to this compound3 µs (previously observed)Transient Absorption Spectroscopy pnas.orgnih.gov
CuA to this compound1-100 s⁻¹ (negligibly slow)Not specified (based on distance/reorganization energy) annualreviews.org
This compound-CO relaxationRapid at 210 KLow-temperature FTIR Spectroscopy nih.govpnas.org

Computational and Theoretical Approaches in Heme A3 Research

Molecular Dynamics (MD) Simulations of Ligand Motion and Protein Dynamics

Molecular dynamics simulations are used to investigate the movement of ligands and the dynamic behavior of the protein structure surrounding the Heme a3-CuB active site. These simulations can capture events occurring on femtosecond to nanosecond timescales, providing insights into transient states and pathways.

Studies using MD simulations have explored the dynamics of small ligands, such as carbon monoxide (CO), within the this compound-CuB binuclear center. For instance, MD simulations have investigated the motion of CO after photodissociation from the this compound iron. acs.orgaip.org These simulations showed that after breaking the Fe-CO bond, CO can rebind to the CuB site on a sub-picosecond timescale, with characteristic times ranging from 260 fs to 380 fs, which aligns with experimental estimates of around 450 fs. aip.org The presence of a covalent bond between Tyr280 and His276 (in Paracoccus denitrificans) has been suggested to play a role in coupling CO motion to the environment, confining its movement near CuB on the picosecond timescale. acs.org

MD simulations also contribute to understanding protein dynamics and how they influence ligand migration pathways. researchgate.netnih.gov While much of this work has been done on model heme proteins like myoglobin (B1173299), the principles apply to the complex environment of CcO. researchgate.netnih.govcore.ac.uk The simulations can reveal how protein conformational changes and the presence of internal cavities affect the movement of ligands to and from the active site. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure of the this compound-CuB center and elucidating the mechanisms of the chemical reactions that occur there, particularly the reduction of oxygen. pnas.orgnih.govrsc.org DFT can provide details about bond formation and cleavage, intermediate states, and the energetics of reaction steps. rsc.org

DFT studies have been applied to understand the O-O cleavage mechanism in the binuclear center. nih.govrsc.org These calculations can evaluate the energy barriers for proton transfer steps that are coupled to electron transfer, which are crucial for the catalytic cycle. nih.govrsc.org For example, DFT has been used to study the geometric and electronic structure contributions to O-O cleavage and the resulting intermediates. nih.gov Calculations have explored how proton transfer from a nearby tyrosine residue (Tyr244 in bovine CcO) can initiate O-O cleavage with a low energy barrier. nih.govbiorxiv.org

DFT calculations also provide insights into the electronic states of the metal centers, such as the spin state of the this compound iron, which can be influenced by its ligands and the surrounding protein environment. biorxiv.orgnih.gov Studies have used DFT to investigate the activated OH state in the catalytic mechanism, suggesting possible structures and calculating characteristics that agree with experimental data. pnas.orgnih.govpnas.org These calculations can predict how the redox potential of CuB is substantially higher in the activated OH state compared to other states. pnas.orgnih.govpnas.org

Electrostatic Calculations for Proton Pumping Models

Electrostatic calculations are essential for understanding the proton translocation mechanism in CcO, which is coupled to the redox chemistry at the this compound-CuB center. acs.orgcore.ac.ukuni-bayreuth.de These methods evaluate the electrostatic potential and protonation states of residues within the protein, considering the influence of the membrane and solvent environment. acs.orgcore.ac.uknih.gov

Continuum electrostatic calculations have been employed to study the energetics and pH dependence of different steps in the CcO catalytic cycle. acs.org Based on these calculations, models for redox-linked proton pumping have been discussed, involving potential proton pump elements like His291 or a group linked to propionate (B1217596) D of this compound. acs.orgcore.ac.uk These models suggest that the loading of a proton pump site is coupled to electron transfer between the hemes. acs.org

Electrostatic studies, sometimes combined with DFT or MD, help to estimate the pKa values of titratable residues, including the propionate groups of this compound, which are considered potential proton loading sites. nih.govnih.gov These calculations can show how the protein environment and the redox state of the metal centers influence the proton affinity of these groups, which is critical for the proton pumping mechanism. nih.govnih.govpnas.org The dissociation of ion pairs, such as the interaction between arginine residues and this compound propionates, can create electric fields that influence proton transfer pathways. acs.orghelsinki.fi

Multiscale Reactive Molecular Dynamics Simulations for Proton Transport

Multiscale Reactive Molecular Dynamics (MS-RMD) simulations are advanced techniques that combine aspects of quantum mechanics and molecular mechanics to explicitly model chemical reactions, such as proton transfer, within a large protein system. acs.orgpnas.orgacs.org These simulations are particularly useful for studying proton transport mechanisms that involve the breaking and formation of covalent bonds, like Grotthuss shuttling through water networks. acs.orgpnas.orgacs.org

MS-RMD simulations have been used to characterize internal proton transport events that enable proton pumping in CcO. pnas.org These studies can provide free-energy profiles and calculated rates for proton transfer steps. pnas.org For example, MS-RMD has been applied to study proton transport from residues like Glu286 to the proton loading site (PLS) and the binuclear center, showing how these processes are thermodynamically driven by electron transfer. pnas.org

Biosynthesis and Biogenesis of Heme A3 Prosthetic Group

Heme A Biosynthesis Pathway and Specificity

Heme A, the direct precursor to the Heme a3 group within cytochrome c oxidase, is synthesized from Heme B. This conversion involves modifications to the porphyrin ring structure of Heme B. Heme B, also known as protoheme IX, is a ubiquitous heme found in various hemeproteins like hemoglobin and myoglobin (B1173299) wikipedia.org. Heme A differs from Heme B by the addition of a formyl group and a hydroxyethylfarnesyl isoprenoid chain to specific positions on the porphyrin ring wikipedia.org.

Enzymatic Conversion of Heme B to Heme A (Heme A Synthase)

The enzymatic conversion of Heme B to Heme A is catalyzed by Heme A synthase, also known as Cox10. This enzyme is localized in the inner mitochondrial membrane. Cox10 is responsible for the farnesylation of Heme B, attaching the long isoprenoid chain that is characteristic of Heme A wikipedia.org. This step is critical for the proper structure and function of Heme A within cytochrome c oxidase.

Assembly and Insertion into Cytochrome c Oxidase Subunits

The assembly of the multi-subunit cytochrome c oxidase complex and the insertion of its heme cofactors, including this compound (which is functionally part of a binuclear center with Heme A), is a highly coordinated process. This process occurs within the inner mitochondrial membrane and involves the sequential addition of subunits and the insertion of prosthetic groups.

Role of Chaperones and Assembly Factors (e.g., Surf1/Shy1p)

Mitochondrial chaperones and assembly factors play essential roles in the proper folding, assembly, and insertion of cytochrome c oxidase subunits and their associated cofactors. Proteins like Synthesis of Ubiquinol Oxidase defective 1 homolog (Surf1) in humans, or its yeast counterpart Shy1p, are known to be involved in the assembly pathway of CcO, particularly in the later stages involving the formation of the catalytic core containing subunits I and II and the incorporation of the heme A and this compound centers. Mutations in these assembly factors can lead to deficiencies in CcO activity and are associated with mitochondrial disorders.

Coordination with Subunit Folding and Membrane Insertion

The insertion of Heme A and the formation of the this compound binuclear center are tightly coordinated with the folding and membrane insertion of the core cytochrome c oxidase subunits, particularly subunit I. This coordination ensures that the heme groups are correctly positioned within the protein matrix to facilitate electron transfer and oxygen reduction. The complex environment of the inner mitochondrial membrane necessitates the involvement of specific machinery to guide subunit integration and cofactor insertion, ensuring the functional integrity of the assembled enzyme.

Functional Dynamics and Conformational Changes Within the Heme A3 Environment

Redox-Induced Conformational Rearrangements

The redox state of the metal centers in CcO, particularly heme a3 and heme a, significantly influences the protein's conformation. Changes in the oxidation state of this compound can trigger structural rearrangements in nearby protein regions. For instance, comparisons of reduced and oxidized crystal structures of Rhodobacter sphaeroides CcO reveal a displacement of this compound, affecting both its porphyrin ring and the farnesyl tail. nih.govnih.govacs.org This displacement is accompanied by movements in adjacent protein segments, notably the middle part of helix VIII in subunit I, which contains key residues of the K proton uptake pathway, such as K362 and T359. nih.govnih.govacs.org These redox-dependent conformational changes in the reduced form are reversible upon reoxidation. nih.govnih.govacs.org

The redox state of heme a can also induce conformational changes. researchgate.netmsu.ru These changes, sometimes referred to as redox-linked allosteric cooperativity or the redox Bohr effect, can influence the pKa values of nearby protolytic groups and contribute to proton translocation. msu.ru Studies have shown that the reduction of heme a can lead to changes in the conformation of its hydroxyfarnesylethyl group, altering the capacity of a water channel connected to the heme a formyl group. spring8.or.jp While some studies initially suggested that significant redox-dependent changes were not observed in bacterial oxidases compared to bovine, more recent high-resolution structures have provided evidence for such rearrangements in bacterial systems like Rhodobacter sphaeroides. nih.govnih.govacs.org

Detailed research findings indicate that the displacement of this compound in the reduced state can lead to the disruption of hydrogen bonds, such as the strong hydrogen bond between Y288-OH and the this compound farnesyl-OH, which is proposed to act as a gate for the K pathway. nih.gov The observed changes, including the movement of helix VIII and the appearance of resolved water molecules near the K path, suggest a conformational control mechanism for the alternate opening of the K and D pathways for proton transport to the active site. nih.gov

Ligand-Induced Structural Adjustments

The binding of ligands, such as oxygen (O2), carbon monoxide (CO), nitric oxide (NO), or cyanide (CN⁻), to the this compound-CuB binuclear center induces specific structural adjustments within the this compound environment and surrounding protein matrix. researchgate.netpnas.orgnih.govresearchgate.net These ligand-induced changes are crucial for the catalytic cycle and can allosterically affect other parts of the enzyme, including proton translocation pathways.

Ligand binding to the this compound iron can lead to changes in the heme distortion. researchgate.netpnas.org This change in heme structure can trigger a cascade of structural events, including the movement of residues like V380, which in turn can induce a partial unwinding of helix-X. researchgate.netpnas.orgresearchgate.net This partial unwinding can cause a reorientation of residues such as S382, positioning it to potentially interact with the farnesyl side chain of heme a. researchgate.netpnas.org This allosteric structural transition mediated by helix-X can establish a communication linkage between the two heme groups. pnas.orgresearchgate.net

Studies using techniques like serial femtosecond X-ray crystallography (SFX) have provided detailed insights into these ligand-induced changes. pnas.orgresearchgate.net For example, the SFX structure of bovine CcO bound to CO shows the CO coordinated to the this compound iron with a bent Fe-C-O angle. pnas.org In contrast, structures obtained using synchrotron radiation sometimes show the Fe-CO bond cleaved due to radiation damage, with CO relocating to a site near CuB. pnas.org Comparing these structures reveals that ligand binding to this compound is associated with an allosteric transition involving helix-X. pnas.orgresearchgate.net

Different ligands can induce varying degrees of conformational change. While CO and NO binding have been shown to induce conformational changes in helix X, the binding of CN⁻ to fully reduced CcO did not induce a significant change in this region. pnas.org The slow release of azide (B81097) from a ternary complex involving this compound suggests that a ligand bound to CuB can block a channel between the catalytic site and the solvent, indicating a pathway originating at CuB that controls access to the this compound iron. nih.gov

Hydration Changes and Their Impact on Proton Transport Pathways

The presence and dynamics of water molecules within internal cavities and proton transfer pathways are integral to the function of this compound, particularly in facilitating proton transport. Changes in hydration levels within these regions can significantly impact the efficiency and directionality of proton movement.

Internal water molecules within CcO, especially those in and near a central cavity, play vital roles in mediating proton transfers. pnas.orgpnas.orgsnu.ac.kr This central cavity connects the proton entrance channel, the oxygen reduction site (containing this compound), and the putative proton exit route. pnas.orgsnu.ac.kr Molecular dynamics simulations have shown that the size and water distribution in a hydrophobic cavity near Glu286 are controlled by the protonation state of a propionic acid group of this compound, which is located on a proton outlet pathway. pnas.orgnih.gov Protonation of this propionate (B1217596) can disrupt hydrogen bonding, causing a loop to open and leading to changes in hydration and electrostatic interactions that lower the proton affinity of Glu286. pnas.orgnih.gov These hydration changes can occur without major conformational transitions and help stabilize transient intermediates in proton transport. pnas.orgnih.gov

The hydration level and volume of this central cavity are regulated by the protonation state of a this compound propionate group, and to a lesser extent, the redox state of heme a and the protonation state of Glu286. pnas.orgsnu.ac.kr Simulations suggest that changes in hydration level can occur on a relatively fast timescale (100-200 ns). pnas.orgsnu.ac.kr This reversible hydration-level change is considered a key factor contributing to the vectorial efficiency of proton pumping by regulating the branching of proton transfer events. pnas.orgsnu.ac.kr

Mutational Analysis and Structure Function Elucidation

Site-Directed Mutagenesis of Ligating Residues

The catalytic core of cytochrome c oxidase, which includes heme a3, is coordinated by specific amino acid residues provided by subunit I. Spectroscopic methods suggested that these ligands were histidines. nih.gov To confirm their identities, site-directed mutagenesis was employed to replace each of the conserved histidine residues in subunit I of the Rhodobacter sphaeroides cytochrome c oxidase. nih.gov

Analysis of the resulting mutant proteins through optical absorption and resonance Raman spectroscopy allowed for the definitive assignment of the ligands for both heme a and the this compound-CuB binuclear center. This research identified His-102 and His-421 as the ligands for the low-spin heme a. nih.govnih.gov Crucially, it was determined that His-284, His-333, His-334, and His-419 are the residues that ligate the this compound-CuB center. nih.gov This assignment necessitates that the transmembrane helices containing these residues (helices II, VI, VII, and X) are positioned in close proximity to form the catalytic site. nih.gov These studies provided direct empirical evidence for the three-dimensional structure of the enzyme's catalytic core. nih.gov

Table 1: Effects of Mutagenesis on this compound Ligating Residues in R. sphaeroides
Mutated ResidueFunctionObserved Effect of MutagenesisReference
His-284Ligand to the this compound-CuB centerAlterations in the structure and function of the catalytic core. nih.gov
His-333Ligand to the this compound-CuB centerDisruption of the binuclear center's properties. nih.gov
His-334Ligand to the this compound-CuB centerSignificant changes in spectroscopic signals associated with this compound. nih.gov
His-419Ligand to the this compound-CuB centerImpacts the integrity and catalytic function of the this compound-CuB site. nih.gov

Mutagenesis of Residues within Proton Transfer Pathways

The function of cytochrome c oxidase is critically dependent on pathways that conduct protons from the mitochondrial matrix (or bacterial cytoplasm) to both the catalytic site for water formation and across the membrane for proton pumping. Crystal structures have revealed several putative proton transfer pathways, and site-directed mutagenesis has been used to probe the functional importance of key residues within them. nih.govacs.org

One proposed pathway involves a series of hydrophilic residues along transmembrane helix IV. In R. sphaeroides, key residues in this pathway include Ser-201, Asn-207, and Thr-211. nih.govacs.orgacs.org Mutagenesis studies where these residues were individually changed to alanine (B10760859) demonstrated that none of them are individually essential for proton pumping or the oxygen reduction reaction, suggesting that proton transfer pathways may be flexible or possess redundant components. nih.govacs.org

In contrast, other residues have been identified as being absolutely critical. Mutagenesis of Asp-132, located in an interior loop between helices II and III, has a dramatic effect. pnas.org Similarly, structural perturbations near the this compound propionate (B1217596) A, such as the replacement of Asp-372 with Ile in the ba3 oxidase from Thermus thermophilus, have been shown to result in the uncoupling of proton pumping from oxygen reduction. nih.gov These findings suggest that specific residues act as critical gates or control points within the proton translocation machinery. pnas.orgnih.gov

Impact of Mutations on Catalytic Activity and Proton Pumping Efficiency

The functional consequences of mutations in and around the this compound environment are measured by their effects on enzyme turnover (catalytic activity) and the stoichiometry of proton pumping (H+/e- ratio).

Mutations can have a range of effects on catalytic activity. For instance, changing Ser-201 to alanine in the R. sphaeroides oxidase decreased the enzyme's turnover rate by approximately 50%. nih.govacs.org However, mutations at Asp-132, such as D132N or D132A, were even more impactful, substantially inhibiting electron transfer activity. pnas.orgresearchgate.net

The most profound insights often come from observing the effects on proton pumping. While the S201A mutant showed reduced catalytic activity, its proton pumping efficiency remained intact. nih.govacs.org In stark contrast, mutants at the Asp-132 position lost their ability to pump protons while still retaining some capacity for electron transfer, effectively "uncoupling" the two processes. pnas.orgresearchgate.net This demonstrates a critical role for this residue in the coupling mechanism. Similarly, the Asp372Ile mutation in the ba3 oxidase yielded an enzyme that was 50% active but in which proton pumping was completely uncoupled from oxygen reduction. nih.gov These results highlight how single amino acid changes can selectively disrupt the energy-transducing function of the enzyme without completely abolishing its catalytic activity. nih.govresearchgate.net

Table 2: Functional Consequences of Mutations in Proton Pathways
OrganismMutationLocation/PathwayImpact on Catalytic ActivityImpact on Proton Pumping EfficiencyReference
R. sphaeroidesS201APutative Helix IV Pathway~50% reduction in turnover rateNot essential; efficiency maintained nih.govacs.org
R. sphaeroidesN207APutative Helix IV PathwayMinor effect on turnoverNot essential nih.govacs.org
R. sphaeroidesT211APutative Helix IV PathwayMinor effect on turnoverNot essential nih.govacs.org
R. sphaeroidesD132N/ALoop II-III / D-channel entrySubstantially inhibited electron transferProton pumping lost pnas.orgresearchgate.net
T. thermophilusD372INear this compound propionate A~50% of wild-type activityUncoupled from O₂ reduction nih.gov

Interactions of Heme A3 with Exogenous Ligands

Carbon Monoxide (CO) Binding and Photodissociation Studies

Carbon monoxide is a well-known ligand that binds to the ferrous (Fe2+) state of the heme a3 iron in cytochrome c oxidase, forming a thermodynamically stable complex. aip.orgnih.govcapes.gov.br This binding is competitive with oxygen and leads to inhibition of enzyme activity. oup.comahajournals.org

Studies utilizing techniques such as Fourier Transform Infrared (FTIR) spectroscopy and time-resolved spectroscopy have provided detailed insights into CO binding dynamics and the structural environment of the this compound site. FTIR spectroscopy of CO bound to reduced mitochondrial cytochrome c oxidase reveals vibrational absorptions in the dark at 1963 cm⁻¹, with minor bands near 1952 cm⁻¹, attributed to this compound-CO complexes. nih.gov These multiple absorptions suggest structural heterogeneity within the enzyme in mitochondria. nih.gov

Photodissociation studies, often initiated by a laser pulse, are used to investigate the dynamics of ligand movement after it is detached from the heme iron. Following photodissociation from the this compound iron, CO can transiently move to nearby cavities or bind to the CuB site within the binuclear center before potentially rebinding to the heme-Fe or exiting the protein. aip.orgnih.govmdpi.com Studies using molecular dynamics simulations and time-resolved spectroscopy indicate that the transfer of CO from this compound to the CuB site after photolysis occurs on a sub-picosecond to picosecond timescale. aip.org In the presence of visible light, the this compound-CO absorptions disappear and are replaced by bands at 2062 cm⁻¹ and 2043 cm⁻¹, assigned to Cu-CO complexes. nih.gov The rebinding of CO to the this compound iron after photodissociation can be influenced by conformational changes at the binuclear center. osti.gov

The heme-copper pocket containing this compound and CuB is described as a very nonpolar environment. nih.gov Within this pocket, the heme-CO complex appears highly ordered, while the Cu-CO complex exhibits greater flexibility, particularly at temperatures above 80 K. nih.gov Research also suggests that the binding of NO to reduced heme is faster than that of CO. nih.gov

Cyanide and Azide (B81097) Binding and Their Effects

Cyanide and azide are potent inhibitors of cytochrome c oxidase, primarily by binding to the this compound-CuB binuclear center. oup.compnas.org Their interaction with the enzyme is influenced by the redox state of the binuclear center. oup.com

Cyanide binding to the ferric (Fe3+) state of this compound is well-characterized and results in a significant alteration of the optical spectrum, including a shift in the Soret band maximum and a change of the Fea3(3+) from a high-spin to a low-spin state. nih.gov Cyanide binding to Fea3(3+) has also been reported to decrease the redox potential of heme a. nih.gov

Azide likewise inhibits mitochondrial respiration by binding to the binuclear center, specifically between the this compound iron and CuB. pnas.org Studies using infrared spectroscopy have shown that azide binding to Fea3 occurs in partially reduced states of the enzyme but not in the fully oxidized or fully reduced forms. researchgate.netnih.gov Azide can also bind to CuB in the partially reduced enzyme. researchgate.netnih.gov At high concentrations, azide can also associate weakly with non-metal protein sites. researchgate.netnih.gov The binding of azide to the metal centers can affect the spin state of the this compound group. d-nb.info

The interaction between azide and cyanide binding has also been investigated. While it was initially proposed that azide binding to a protein site might induce a conformational change accelerating cyanide binding to this compound, later studies suggest that the observed acceleration of spectral changes in the presence of azide is more likely due to cyanide binding to CuB in a preformed Fea3(3+)-N3--CuB(2+) complex, leading to the rapid formation of a ternary complex (Fea3(3+)-N3-CuB(2+)-CN). nih.gov Notably, cyanide coordinated to CuB in this ternary complex appears to suppress the dissociation of azide. nih.gov

FTIR spectroscopy has been used to monitor azide binding at different redox levels of cytochrome c oxidase, revealing distinct asymmetric stretch bands corresponding to azide bound to different sites. researchgate.netnih.gov

Nitric Oxide (NO) Interactions and Reduction Mechanisms

Nitric oxide is another gaseous molecule that interacts with the this compound site of cytochrome c oxidase. oup.comcapes.gov.br Unlike oxygen, which primarily binds to the reduced this compound, NO can bind to both the ferrous (Fe2+) and ferric (Fe3+) states of this compound. oup.comahajournals.org Binding of NO to reduced this compound is competitive with oxygen and occurs with high affinity. oup.comahajournals.org

NO can also interact with the oxidized CuB center, where it can be metabolized to nitrite. oup.com The interaction between NO and cytochrome c oxidase is complex and is influenced by the enzyme's redox state and turnover, as well as local oxygen concentrations and the activity of nitric oxide synthase. ahajournals.org

Competition between NO and cyanide for binding at the binuclear center has been observed. oup.com Excess cyanide can antagonize NO-heme a3 binding, significantly slowing down the rates of NO binding and dissociation. oup.com Conversely, high concentrations of NO can effectively antagonize cyanide by displacing it from the binding site. oup.com

Research indicates that the binding of NO to reduced heme is faster than the binding of CO. nih.gov EPR studies have suggested an interaction between the NO-liganded a3 center and cytochrome a. nih.gov At higher oxygen concentrations, when CcO is predominantly in an oxidized state, it can consume NO. ahajournals.org However, at lower oxygen concentrations, when the enzyme is mainly reduced, NO is not consumed and can accumulate in the local environment. ahajournals.org Functional models of the CcO active site suggest that CuB might play a role in delivering superoxide (B77818) to NO bound to the Fe-heme, potentially leading to the formation of peroxynitrite. frontiersin.org

Evolutionary and Comparative Perspectives of Heme A3 Containing Oxidases

Conservation Across Different Organisms and Enzyme Families

Heme a3 is a defining characteristic of the A-type and some B-type families within the larger heme-copper oxidase superfamily. nih.govfishersci.fiwikipedia.orgamericanelements.com These enzymes are widely distributed, found in the mitochondria of eukaryotes and in the cell membranes of numerous bacteria and archaea. nih.govfishersci.fiwikipedia.org

A-type oxidases, often referred to as cytochrome c oxidases (e.g., aa3), are the most extensively studied and are present in both eukaryotes and many prokaryotes. nih.govfishersci.fiwikipedia.org Bacterial examples include the aa3 oxidases from Paracoccus denitrificans and Rhodobacter sphaeroides. wikipedia.org

B-type oxidases (e.g., ba3) are predominantly found in archaea and certain bacteria. nih.govfishersci.fiwikipedia.org Notable examples include the ba3 oxidases from Thermus thermophilus and Aquifex aeolicus.

In contrast, the C-type oxidases (cbb3), found exclusively in bacteria, utilize heme b3 in their active site binuclear center instead of this compound. nih.govfishersci.fiwikipedia.orgamericanelements.com This highlights a key divergence within the HCO superfamily regarding the specific heme cofactor at the catalytic site.

Analogs in Other Heme-Copper Oxidases and Related Enzymes (e.g., NO Reductases)

The heme-copper oxidase superfamily encompasses not only the oxygen-reducing oxidases but also structurally related enzymes like the Nitric Oxide Reductases (NORs). nih.govwikipedia.org While HCOs primarily catalyze the four-electron reduction of oxygen to water, NORs are specialized in the reduction of nitric oxide (NO) to nitrous oxide (N2O). nih.govamericanelements.com

NORs, particularly the cytochrome c-dependent NORs (cNORs), share evolutionary and structural links with HCOs, showing notable similarities to the C-type oxidases. nih.govwikipedia.orgamericanelements.com However, a critical difference lies in the composition of their binuclear active site. In contrast to the this compound-CuB center found in A and B type oxidases, the active site of cNORs contains a high-spin heme b3 and a non-heme iron (FeB). nih.govamericanelements.com

This distinction in the non-heme metal at the binuclear center (CuB in most oxygen-reducing HCOs vs. FeB in NORs) appears to be a significant determinant of the enzyme's substrate specificity, influencing whether the enzyme primarily reduces O2 or NO. Although some HCOs, including certain C-type oxidases, exhibit a degree of cross-reactivity and can reduce NO, their efficiency in this reaction is generally lower compared to dedicated bacterial NORs. nih.govwikipedia.orgamericanelements.com

Further structural differences in the active site region contribute to the distinct functions of HCOs and NORs. For instance, the tyrosine residue cross-linked to a histidine ligand of CuB, a conserved feature in A and B type HCOs and implicated in proton transfer pathways, is typically absent in NORs. nih.gov In NORs, its position is often occupied by a glutamate (B1630785) residue that serves as a ligand to the non-heme iron. nih.gov The spatial arrangement of the metal ions in the binuclear center also differs; the distance between the heme iron and the non-heme metal in NORs is reported to be shorter than in terminal oxidases.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound146026558
Heme A5288529
Heme B444098
Heme C11987638
Heme O15719509
Nitric Oxide (NO)145068
Oxygen (O2)977
Nitrous Oxide (N2O)948
Nitrite (NO2-)23668193
Nitrate (NO3-)943

Comparative Table of Heme-Copper Oxidases and Related Enzymes

Enzyme Family/TypePrimary SubstrateHeme at Binuclear CenterNon-Heme Metal at Binuclear CenterOrganism DistributionKey Features
A-type OxidasesOxygenThis compoundCuBEukaryotes (Mitochondria), BacteriaProton pumping (D and K pathways), Conserved His-Tyr cross-link
B-type OxidasesOxygenThis compound or Heme o3CuBArchaea, BacteriaProton pumping (K pathway), Conserved His-Tyr cross-link
C-type OxidasesOxygen (high affinity), Nitric OxideHeme b3CuBBacteriaProton pumping (one pathway), Closest structural relation to NORs, Can reduce NO
NORsNitric OxideHeme b3FeBBacteriaReduce NO to N2O, Lack His-Tyr cross-link, Different metal-metal distance

Advanced Research Methodologies for Heme A3 Studies

X-ray Crystallography and Structural Biology

X-ray crystallography is a fundamental technique for determining the three-dimensional structure of proteins and their cofactors, including Heme a3 within cytochrome c oxidase ontosight.aiimrpress.commpg.deoup.com. By providing atomic-resolution details, crystallography helps elucidate the precise arrangement of atoms in the this compound active site and its interactions with surrounding amino acid residues and the CuB center annualreviews.orglibretexts.orgpnas.org.

However, obtaining damage-free structures of redox-sensitive metal centers like this compound using traditional synchrotron X-ray crystallography at cryogenic temperatures can be challenging due to radiation damage pnas.orgbiorxiv.org. This can lead to artifacts, such as the photodissociation of ligands like carbon monoxide from the this compound iron pnas.orgosti.gov.

Serial femtosecond X-ray crystallography (SFX) using X-ray free electron lasers (XFELs) has emerged as a powerful technique to overcome these limitations by enabling data collection at room temperature before significant radiation damage occurs pnas.orgbiorxiv.orgosti.gov. SFX studies on CO-bound bovine CcO, for instance, have provided damage-free structures showing CO coordinated to the this compound iron with a bent Fe-C-O angle pnas.orgosti.gov. These studies have also revealed that ligand binding to this compound can induce allosteric structural transitions, including partial unwinding of helix-X, which is located between Heme a and this compound and contains axial histidine ligands for both hemes pnas.orgosti.gov. This structural change is thought to be important for coupling oxygen reduction chemistry to proton translocation pnas.orgosti.gov.

Crystallographic studies have also investigated the coordination environment of this compound in different states of the catalytic cycle and in the presence of various ligands or inhibitors. For example, studies on azide-bound CcO have provided insights into how inhibitors interact with the this compound center researchgate.net. Resonance Raman spectroscopy is often used in conjunction with crystallography to study the vibrational modes of the heme, providing information about its structure and the surrounding protein environment in different redox and ligation states biorxiv.orgnih.govnih.gov.

Functional Biomimetic Models of the Active Site

Functional biomimetic models are synthetic chemical systems designed to mimic the structure and function of the this compound-CuB active site in cytochrome c oxidase frontiersin.orgstanford.eduresearchgate.netrsc.orgacs.orgrsc.org. These models allow researchers to study the specific chemical reactions occurring at the BNC in a simplified environment, free from the complexity of the entire enzyme.

These models typically consist of a synthetic iron porphyrin complex that mimics this compound, a copper complex mimicking CuB, and often include elements mimicking key amino acid residues in the active site, such as tyrosine (Tyr244) and histidine ligands frontiersin.orgresearchgate.netrsc.orgrsc.orgacs.orgnih.gov. The design of these models aims to reproduce not only the structural features, such as the distance between the iron and copper centers, but also the stereoelectronic properties and reactivity of the enzymatic site towards oxygen and other ligands frontiersin.orgstanford.eduresearchgate.netrsc.org.

Biomimetic models have been successfully used to reproduce the selective four-electron reduction of molecular oxygen to water, a key function of the CcO active site frontiersin.orgstanford.eduresearchgate.netrsc.orgacs.orgrsc.org. By studying the reaction intermediates and kinetics of these synthetic models, researchers can gain insights into the catalytic mechanism of the enzyme frontiersin.orgresearchgate.net. For example, some functional models have been shown to pass through similar oxygenated intermediates as the enzyme, such as the ferryl-oxo intermediate frontiersin.orgresearchgate.net.

Furthermore, biomimetic models can be immobilized on electrodes to study the electrocatalytic reduction of oxygen under controlled electron flux, mimicking the electron transfer from cytochrome c to the BNC in the biological system frontiersin.orgstanford.edursc.orgrsc.org. These electrochemical studies allow for the investigation of factors influencing the catalytic rate and efficiency frontiersin.orgstanford.edursc.orgrsc.org. Biomimetic models have also been used to study the interaction of the active site with various ligands and inhibitors, such as nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S), providing insights into their mechanisms of action frontiersin.orgacs.orgnih.govresearchgate.net.

Electrometric and Kinetic Measurements

Electrometric and kinetic measurements are essential for studying the dynamics of electron and proton transfer reactions involving this compound during the catalytic cycle of cytochrome c oxidase imrpress.comnih.govnih.govresearchgate.nethelsinki.ficore.ac.uknih.govnih.govdiva-portal.org. These techniques allow researchers to monitor the rates of these processes and their coupling to proton translocation.

Electrometric measurements, often performed on CcO reconstituted into liposomes or fused to measuring membranes, detect charge translocation across the membrane as a result of electron and proton movement imrpress.comhelsinki.finih.govpnas.org. These measurements can resolve distinct electrogenic phases associated with different steps of the catalytic cycle, providing information about the timing and extent of proton pumping coupled to electron transfer through the redox centers, including this compound imrpress.comhelsinki.finih.gov. Studies using electrometric techniques have identified electrogenic phases coupled to the transition between different intermediate states of the enzyme, involving electron transfer to and from the binuclear center imrpress.com.

Kinetic measurements, such as stopped-flow spectrophotometry and laser flash photolysis, are used to study the rates of rapid electron transfer reactions within CcO nih.govresearchgate.netcore.ac.uknih.gov. Since this compound is involved in the final steps of electron transfer to oxygen, kinetic studies can probe the rates of electron transfer from Heme a to this compound and the subsequent reaction with oxygen nih.govresearchgate.net. Laser flash photolysis, which uses a short pulse of light to initiate a reaction (e.g., by photodissociating CO from this compound), is particularly useful for studying fast processes in the nanosecond to microsecond time scale nih.govcore.ac.uknih.gov.

Kinetic studies have shown that electron transfer between Heme a and this compound is a crucial step in the catalytic cycle, with rates that can vary depending on the enzyme's state nih.govhelsinki.fi. The rate of electron transfer from Heme a to this compound has been measured to be approximately 3 x 10⁵ s⁻¹ nih.gov. Kinetic measurements also provide information about the binding and dissociation rates of ligands to this compound, such as oxygen, carbon monoxide, and nitric oxide researchgate.netnih.govnih.gov. By studying the kinetics under different conditions (e.g., varying pH or temperature), researchers can gain insights into the mechanisms and energy barriers of these reactions researchgate.netnih.gov.

Combining electrometric and kinetic measurements allows for a more comprehensive understanding of the coupling between electron transfer, proton uptake, and proton translocation mediated by this compound and the BNC imrpress.comnih.gov. These studies help to dissect the complex interplay of charge movements that drive ATP synthesis imrpress.comnih.govnih.gov.

MethodologyKey Information ProvidedRelevant this compound Aspects Studied
X-ray CrystallographyAtomic-resolution 3D structure of this compound and its environment within CcO. ontosight.aiimrpress.commpg.deoup.comCoordination geometry, ligand binding, structural changes during the catalytic cycle. annualreviews.orglibretexts.orgpnas.org
Functional Biomimetic ModelsReaction mechanisms and intermediates of oxygen reduction at the BNC. frontiersin.orgstanford.eduresearchgate.netrsc.orgReactivity towards oxygen and other ligands, electrocatalytic properties. frontiersin.orgstanford.eduresearchgate.netrsc.org
Electrometric MeasurementsCharge translocation coupled to electron and proton transfer. imrpress.comhelsinki.finih.govpnas.orgElectrogenic phases associated with electron transfer to/from this compound, proton pumping efficiency. imrpress.comnih.gov
Kinetic MeasurementsRates of electron transfer and ligand binding/dissociation. nih.govresearchgate.netcore.ac.uknih.govRates of electron transfer from Heme a to this compound, kinetics of oxygen and ligand binding. nih.govresearchgate.netnih.gov

Q & A

Q. What spectroscopic and structural characterization methods are most effective for studying Heme a3?

this compound is typically characterized using:

  • Electron Paramagnetic Resonance (EPR) : Detects paramagnetic states of Fe in this compound under varying redox conditions. Requires cryogenic temperatures to stabilize transient intermediates .
  • X-ray crystallography : Resolves atomic-level structural details of this compound within cytochrome c oxidase (COX). Limitations include difficulty in crystallizing membrane-bound proteins .
  • UV-Vis spectroscopy : Monitors ligand-binding events (e.g., O₂, CO) via shifts in Soret and Q-bands. Lacks resolution for detailed mechanistic insights .

Methodological Tip : Combine EPR with mutagenesis to correlate structural changes with redox activity. Validate crystallography data using molecular dynamics simulations .

Q. How do researchers experimentally confirm this compound’s role in proton-coupled electron transfer (PCET) within COX?

  • Polarographic assays : Measure oxygen consumption in isolated COX under controlled pH and membrane potential conditions .
  • Isotopic labeling : Use deuterated solvents or ¹⁸O₂ to track proton pathways and oxygen intermediates .
  • Computational modeling : Pair experimental data with DFT calculations to map electron-proton coupling sites .

Critical Step : Ensure enzyme preparations retain native lipid interactions to preserve COX functionality .

Advanced Research Questions

Q. How can contradictions in reported redox potentials of this compound under varying oxygen tensions be resolved?

Discrepancies arise from differences in experimental conditions:

  • Controlled atmosphere setups : Use gloveboxes or specialized cells to maintain O₂ levels (e.g., 2% vs. 20%) during electrochemical measurements .
  • pH calibration : Redox potentials are pH-dependent; use buffers matched to physiological conditions (pH 7.4) .
  • Data normalization : Account for reference electrode variability by reporting potentials relative to standard hydrogen electrodes (SHE) .

Table 1 : Key Factors Influencing Redox Potential Measurements

FactorImpactMitigation Strategy
Oxygen concentrationAlters Fe-O₂ binding kineticsUse gas-tight electrochemical cells
TemperatureAffects enzyme stabilityConduct assays at 4°C for COX integrity

Q. What methodological challenges arise when isolating this compound for functional studies, and how are they addressed?

  • Challenge 1 : this compound degradation during extraction. Solution : Use anaerobic purification protocols and add stabilizing agents (e.g., dithiothreitol) .
  • Challenge 2 : Loss of native lipid environment. Solution : Reconstitute purified COX into liposomes mimicking mitochondrial inner membrane composition .
  • Challenge 3 : Artifacts in spectroscopic data. Solution : Validate purity via SDS-PAGE and cross-check results with multiple techniques (e.g., EPR + FTIR) .

Q. How can researchers design experiments to analyze this compound’s role in pathological oxidative stress?

  • Hypothesis-driven approach : Use the PICOT framework:
  • Population : Isolated mitochondria from disease models (e.g., neurodegenerative disorders).
  • Intervention : Knockdown/overexpression of COX subunits.
  • Comparison : Wild-type vs. mutant COX activity.
  • Outcome : ROS levels measured via fluorescent probes (e.g., H₂DCFDA).
  • Time : Acute (hours) vs. chronic (days) stress .
    • Data interpretation : Apply multivariate statistics to distinguish this compound-specific effects from confounding factors (e.g., cytosolic antioxidants) .

Tables for Methodological Reference

Table 2 : Common Contradictions in this compound Studies and Resolutions

ContradictionSource of ErrorResolution
Variable O₂ binding affinitiesNon-standardized O₂ partial pressuresUse calibrated microelectrodes for in situ O₂ monitoring
Discrepant redox potentialsElectrode drift or improper referencingValidate with internal standards (e.g., cytochrome c)

Table 3 : Frameworks for Structuring this compound Research Questions

FrameworkApplication to this compoundExample
FINER Feasibility of mutagenesis studies"Is site-directed mutagenesis of COX subunit I feasible to probe this compound-O₂ interactions?"
PEO Linking environment to functionPopulation: Isolated COX; Exposure: Hypoxia; Outcome: Redox state shifts

Key Recommendations for Researchers

  • Literature review : Use controlled vocabulary (e.g., "this compound" AND "redox kinetics") in PubMed/Scopus to avoid non-specific results .
  • Data transparency : Archive raw spectroscopic datasets in repositories like Zenodo for reproducibility .
  • Ethical considerations : Adhere to biocuration standards when modifying COX genes in animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.